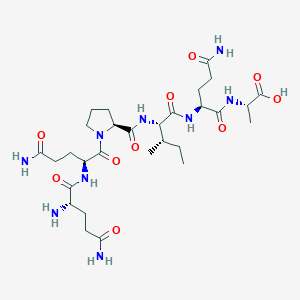
lithium;N,N-dimethyl-4-(3-methyl-1-phenylpentyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium;N,N-dimethyl-4-(3-methyl-1-phenylpentyl)aniline is a complex organic compound with a unique structure that combines lithium with an aniline derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithium;N,N-dimethyl-4-(3-methyl-1-phenylpentyl)aniline typically involves the reaction of N,N-dimethyl-4-(3-methyl-1-phenylpentyl)aniline with a lithium reagent. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include lithium aluminum hydride (LiAlH4) and lithium diisopropylamide (LDA).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The process ensures high yield and purity of the final product, making it suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Lithium;N,N-dimethyl-4-(3-methyl-1-phenylpentyl)aniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Lithium;N,N-dimethyl-4-(3-methyl-1-phenylpentyl)aniline has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism by which lithium;N,N-dimethyl-4-(3-methyl-1-phenylpentyl)aniline exerts its effects involves interactions with specific molecular targets and pathways. The lithium ion may play a role in modulating the activity of enzymes and receptors, while the aniline derivative may interact with cellular components. These interactions can lead to various biochemical and physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
N,N-dimethylaniline: A simpler aniline derivative without the lithium component.
N,N-dimethyl-4-(3-methyl-1-phenylpentyl)aniline: The parent compound without lithium.
Lithium anilide: A lithium salt of aniline.
Uniqueness
Lithium;N,N-dimethyl-4-(3-methyl-1-phenylpentyl)aniline is unique due to the presence of both lithium and the complex aniline derivative. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill.
Propiedades
Número CAS |
290357-14-1 |
|---|---|
Fórmula molecular |
C20H26LiN |
Peso molecular |
287.4 g/mol |
Nombre IUPAC |
lithium;N,N-dimethyl-4-(3-methyl-1-phenylpentyl)aniline |
InChI |
InChI=1S/C20H26N.Li/c1-5-16(2)15-20(17-9-7-6-8-10-17)18-11-13-19(14-12-18)21(3)4;/h6-14,16H,5,15H2,1-4H3;/q-1;+1 |
Clave InChI |
SBLIKSPMKPPBSM-UHFFFAOYSA-N |
SMILES canónico |
[Li+].CCC(C)C[C-](C1=CC=CC=C1)C2=CC=C(C=C2)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


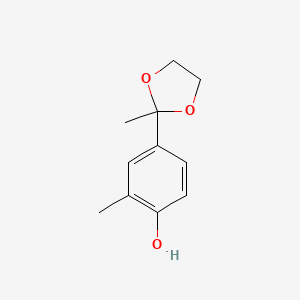
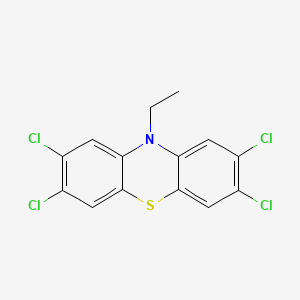
![Diethyl {[4-(bromomethyl)phenyl]methyl}propanedioate](/img/structure/B12566381.png)
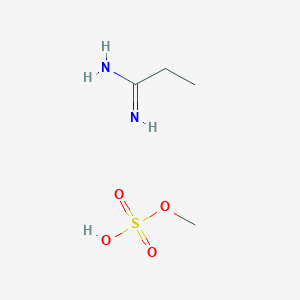

![2-[6-(Benzyloxy)pyridin-2-yl]-4,6-dimethylpyrimidine](/img/structure/B12566393.png)

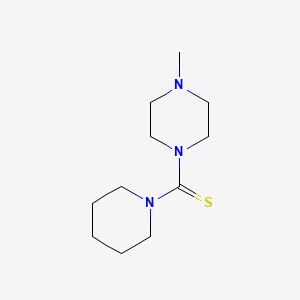

![3-Phenyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-4-yl)prop-2-enamide](/img/structure/B12566406.png)
![4,4'-[Pentane-1,5-diylbis(oxy)]bis(3,5-dimethoxybenzaldehyde)](/img/structure/B12566416.png)

